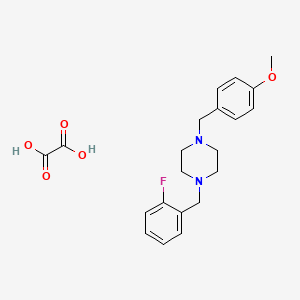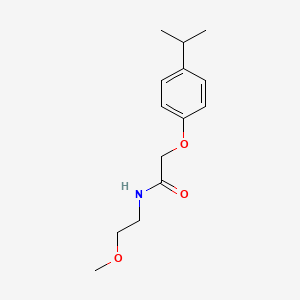
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide, also known as DMP 323, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 involves the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the arrest of cell division and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been found to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, increase the levels of reactive oxygen species, and activate the caspase cascade, which is involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to develop more efficient methods for the synthesis of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323. Additionally, further research is needed to investigate the potential use of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 in other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 is a promising compound with potential use as a therapeutic agent in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for further research. The future directions for research on 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 are vast and hold significant potential for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 is a complex process that involves several steps. The first step involves the reaction of 4-methoxyaniline with benzoyl chloride to form N-(4-methoxyphenyl)benzamide. This product is then reacted with 2,4-diaminotoluene to produce 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323.
Applications De Recherche Scientifique
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide 323 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-10-8-16(9-11-17)23(15-5-3-2-4-6-15)20(24)18-12-7-14(21)13-19(18)22/h2-13H,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOKEZJRQPBZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)


![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![N-(3-fluorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5123516.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-[4-(N-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5123535.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)